Enhanced Lipophilicity vs. Des-methyl Analog
The introduction of a methyl group at the 3-position significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and target binding. The target compound, 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS 633282-39-0), has a calculated logP of 1.701, whereas its direct des-methyl analog, 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (no methyl at position 3), has a calculated logP of 1.182 [1], [2].
| Evidence Dimension | Calculated Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.701 |
| Comparator Or Baseline | 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (Des-methyl analog): LogP = 1.182 |
| Quantified Difference | ΔLogP = +0.519 (approximately 44% more lipophilic) |
| Conditions | Computed logP values from Enamine/ChemBase database listings for the respective catalog compounds. |
Why This Matters
A higher logP implies enhanced passive membrane permeability, which is a crucial selection criterion for designing cell-active probes or central nervous system (CNS)-penetrant drug candidates.
- [1] Enamine LLC via ChemBase. 3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, Product No. EN300-10224. Property: Hydrophobicity (logP) = 1.701. View Source
- [2] Enamine LLC via ChemBase. 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, Product No. EN300-10237. Property: Hydrophobicity (logP) = 1.182. View Source
